N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine
Description
N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine is a tertiary amine derivative of piperidin-4-amine. Its structure features a piperidine core substituted with a methyl group and a 2-piperidin-1-ylethyl chain on the nitrogen atom. This compound belongs to a class of molecules where modifications to the piperidine scaffold are explored for diverse pharmacological and chemical applications, including enzyme inhibition, receptor targeting, and material science .
Properties
IUPAC Name |
N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15(13-5-7-14-8-6-13)11-12-16-9-3-2-4-10-16/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRUXIAEPCYCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCCCC1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine typically involves the reaction of 2-(piperidin-1-yl)ethanamine with formaldehyde and formic acid under reductive amination conditions Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
Scientific Research Applications
N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine has diverse applications across several scientific domains:
Chemistry
-
Building Block in Organic Synthesis:
- Used as a precursor for synthesizing more complex organic molecules.
- Facilitates various organic reactions, including oxidation and reduction processes.
-
Reagent in Chemical Reactions:
- Functions as a reagent in nucleophilic substitution reactions, allowing for functionalization of the piperidine ring.
Biology
- Neurotransmitter Research:
-
Biological Activity Studies:
- Explored for potential analgesic, antipsychotic, and anti-inflammatory properties due to its interaction with various biochemical pathways.
Medicine
-
Pharmacological Applications:
- Under investigation for therapeutic uses in treating conditions such as depression and anxiety.
- Its structural similarity to known pharmacological agents suggests potential efficacy in drug development.
- Drug Development:
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
-
Neuropharmacology Studies:
- Research has demonstrated that this compound may modulate neurotransmitter release, providing insights into its potential use as an antidepressant or anxiolytic agent.
-
Synthetic Methodologies:
- Investigations into alternative synthetic routes have shown promise in enhancing yield and purity, which is critical for pharmaceutical applications.
-
Toxicology Assessments:
- Preliminary toxicological studies indicate that while the compound has therapeutic potential, careful evaluation of its safety profile is necessary before clinical applications can be pursued.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways in the body. The compound may act on neurotransmitter receptors, modulating their activity and influencing various physiological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The piperidin-4-amine scaffold is highly versatile, with substituents significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₁₃H₂₅N₃.
Physicochemical Properties
Biological Activity
N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 206.33 g/mol. The compound features a piperidine core, which is known for its role in various biological activities, particularly in neuropharmacology.
This compound acts primarily as a ligand for various neurotransmitter receptors. Its structural characteristics suggest potential interactions with:
- Dopamine Receptors : Modulating dopaminergic signaling pathways, which are crucial in conditions such as schizophrenia and Parkinson's disease.
- Serotonin Receptors : Influencing mood regulation and anxiety disorders.
The compound's ability to bind to these receptors may lead to alterations in neurotransmitter release and receptor activity, contributing to its pharmacological effects.
Biological Activity
Recent studies have highlighted the biological activities associated with this compound:
-
Neuropharmacological Effects :
- It exhibits potential anxiolytic and antidepressant-like effects in animal models, suggesting a role in treating anxiety and depression.
- Binding affinity studies indicate significant interactions with serotonin and dopamine receptors, supporting its therapeutic potential in mood disorders.
-
Antitumor Activity :
- Preliminary investigations have shown that derivatives of piperidine compounds can inhibit tumor cell proliferation and migration. For instance, related compounds demonstrated efficacy in inducing ferroptosis in cancer cells by modulating the KEAP1-NRF2-GPX4 pathway, which may also extend to this compound .
Case Studies
Several research studies have explored the biological activity of piperidine derivatives closely related to this compound:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-methyl-N-(2-piperidin-1-ylethyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of piperidin-4-amine derivatives with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃ or NaH) in solvents like DMF or acetonitrile. Reaction temperatures (25–80°C) and stoichiometric ratios are critical for minimizing byproducts .
- Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 78 | 95% |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | 65 | >99% |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Use NMR (¹H/¹³C) to confirm substitution patterns and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. Computational tools (DFT calculations) predict electronic properties (e.g., HOMO-LUMO gaps) .
- Key Data :
- ¹H NMR (CDCl₃): δ 2.8–3.2 ppm (piperidine N-CH₂), 2.4 ppm (N-methyl).
- HRMS: [M+H]⁺ calc. 253.215, found 253.214 .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodology : HPLC (C18 column, acetonitrile/water gradient) for purity assessment. Stability studies under varying pH (1–10), temperature (4–40°C), and light exposure using accelerated degradation protocols .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock/Vina) to compare enantiomers’ binding affinities. Validate with in vitro assays (e.g., cholinesterase inhibition) using racemic vs. resolved forms. Evidence from similar piperidines shows stereochemistry impacts IC₅₀ values by 10–100x .
- Example : (S)-enantiomer shows 50 nM binding to mAChR vs. 500 nM for (R)-form .
Q. What strategies mitigate data contradictions between in vitro and in vivo pharmacokinetic profiles?
- Methodology : Use ADME profiling (microsomal stability, plasma protein binding) to reconcile discrepancies. For instance, high lipophilicity (logP >3) may reduce in vivo bioavailability despite potent in vitro activity. Adjust formulations (e.g., PEGylation) or introduce polar groups .
- Case Study : A methyl-to-hydroxyl substitution reduced logP from 3.2 to 2.1, improving oral bioavailability by 40% .
Q. How can researchers design derivatives to enhance selectivity for neurological targets (e.g., MAO-B vs. MAO-A)?
- Methodology : Structure-activity relationship (SAR) studies focusing on substituent effects. For example:
- Electron-withdrawing groups (e.g., -CF₃) on the piperidine ring increase MAO-B selectivity by 20-fold .
- Bulkier N-alkyl chains reduce off-target binding to σ receptors .
Q. What computational models predict the compound’s potential as a protein arginine methyltransferase (PRMT) inhibitor?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
